Ethyl 6-methylquinazoline-1(2H)-carboxylate
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Overview
Description
Ethyl 6-methylquinazoline-1(2H)-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylquinazoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-methylquinazoline-1(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-methylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Another diazanaphthalene with similar structural features but different biological activities.
Cinnoline: A benzodiazine isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the methyl substitution on the quinazoline ring enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
Ethyl 6-methylquinazoline-1(2H)-carboxylate is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of an ethyl ester and a methyl group enhances its chemical reactivity and potential biological interactions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to interact with specific enzymes and receptors, modulating their activity and leading to various therapeutic effects. Notably, quinazoline derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:
- HepG2 Cell Line : Ethyl derivatives similar in structure have shown IC50 values in the low micromolar range, indicating potent anticancer activity.
- Mechanism : These compounds often induce apoptosis through intrinsic pathways, enhancing the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .
Antimicrobial Activity
Quinazolines have also been evaluated for their antimicrobial properties. Studies suggest that this compound may exhibit activity against resistant bacterial strains:
- MRSA : Certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .
- Mechanism : The antimicrobial action is likely due to the inhibition of bacterial topoisomerases, similar to fluoroquinolone antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has been explored in various models:
- In Vivo Studies : Some studies indicate that these compounds can reduce inflammation markers in animal models, suggesting a therapeutic role in inflammatory diseases.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on HepG2 Cells :
- Antimicrobial Efficacy :
-
Anti-inflammatory Effects :
- Objective : Assessing the reduction of inflammatory markers.
- Findings : Significant reduction in cytokine levels was observed in treated groups compared to controls.
Data Table
Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | HepG2 | 1.43 | Induction of apoptosis |
Antimicrobial | MRSA | 5.0 | Inhibition of topoisomerase |
Anti-inflammatory | In Vivo Model | N/A | Reduction of cytokine levels |
Properties
CAS No. |
919769-95-2 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 6-methyl-2H-quinazoline-1-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)14-8-13-7-10-6-9(2)4-5-11(10)14/h4-7H,3,8H2,1-2H3 |
InChI Key |
KBLZIADXQWIXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CN=CC2=C1C=CC(=C2)C |
Origin of Product |
United States |
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